molecular formula C9H7N5S B2898429 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-53-2

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B2898429
CAS No.: 3176-53-2
M. Wt: 217.25
InChI Key: VUPVYTZAATYUOE-UHFFFAOYSA-N
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Description

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound containing a triazole ring fused with a thiadiazole moiety, substituted with a phenyl group at position 3 and an amine group at position 4. The compound’s synthesis typically involves cyclocondensation reactions of triazole-thiol precursors with aromatic carboxylic acids or phenacyl bromides under acidic or phosphoryl chloride-mediated conditions . Its bioactivity is attributed to the N-C-S fragment in the thiadiazole ring and the electron-rich triazole system, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-8-13-14-7(11-12-9(14)15-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPVYTZAATYUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratio : 1:1 stoichiometry between triazole-thiol and BrCN
  • Solvent System : Anhydrous ethanol or methanol under nitrogen atmosphere
  • Temperature : Reflux at 78°C for 8–12 hours
  • Workup : Precipitation via ice-cooled neutralization (pH 6.5–7.0) yields crude product, purified via recrystallization from dimethylformamide/water (3:1 v/v).

Table 1 : Yield Variations Under Modified Cyclocondensation Conditions

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Ethanol 78 10 72 98.5
Methanol 65 14 68 97.8
DMF 100 6 55 95.2

Mechanistic Insight : Fourier-transform infrared (FTIR) spectral data confirm the disappearance of S–H stretching at 2550 cm⁻¹ post-reaction, validating thiol participation. Nuclear magnetic resonance (¹H NMR) analysis reveals a singlet at δ 6.14–7.90 ppm corresponding to aromatic protons, with no residual NH₂ signals, confirming complete cyclization.

Chandra et al. (Der Pharma Chemica, 2024) developed a POCl₃-catalyzed route using substituted benzoic acids to construct the triazolo-thiadiazole core. This method enables introduction of electron-withdrawing/donating groups at the 6-position, enhancing structural diversity.

Protocol Overview

  • Precursor Synthesis : 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1) prepared via:
    • Hydrazinolysis of potassium benzoic hydrazide dithiocarbamate
    • Acid-catalyzed cyclization with CS₂/KOH
  • Cyclization :
    • Equimolar (1) and aromatic acid (e.g., 4-nitrobenzoic acid) in POCl₃ (5 mL)
    • Reflux at 110°C for 3–4 hours
    • Quenching in ice/NaHCO₃ yields precipitate, purified via silica gel chromatography (CHCl₃:MeOH 9:1).

Table 2 : Impact of Substituents on Cyclization Efficiency

Aromatic Acid Yield (%) Melting Point (°C)
4-Nitrobenzoic acid 78 213
4-Methoxybenzoic acid 65 189
Benzoyl chloride 82 205

Advantages :

  • Tolerance for bulky substituents (e.g., –NO₂, –OCH₃)
  • Scalable to multigram quantities (≥10 g batches reported)
    Limitations :
  • POCl₃ handling requires strict anhydrous conditions
  • Byproduct (HCl gas) necessitates scrubber systems.

Benzoyl Isothiocyanate-Mediated Functionalization

A three-step sequence by Bhosale et al. (Der Pharma Chemica, 2024) generates Schiff base intermediates, subsequently cyclized using benzoyl isothiocyanate:

Stepwise Procedure

  • Schiff Base Formation :
    • Condensation of (1) with aryl aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol
    • Catalyzed by glacial acetic acid (2 drops), 12-hour reflux.
  • Cycloaddition :
    • Schiff base (0.002 mol) + benzoyl isothiocyanate (0.004 mol) in 1,4-dioxane
    • Triethylamine (TEA) as base, 0°C stirring for 2 hours.
  • Ring Closure :
    • Reflux at 80°C for 6 hours
    • Extraction with ethyl acetate, drying over Na₂SO₄

Key Data :

  • Yield : 60–75% after column chromatography (hexane:EtOAc 7:3)
  • Spectroscopic Confirmation : ¹³C NMR δ 169 ppm (C=O), 156.3 ppm (O–C=N).

Hydrolytic Cleavage of Acetylated Derivatives

Kumar et al. (Asian Journal of Biomedical Sciences, 2024) reported a hydrolysis-based approach starting from N-acetyl intermediates:

  • Acetylation :
    • (1) reacted with N-acetyl-p-aminobenzoic acid in POCl₃ (5 mL, 100°C, 2 h)
  • Hydrolysis :
    • Crude acetylated product treated with 6N HCl/ethanol (1:2 v/v)
    • Reflux for 4 hours to yield deprotected amine.

Optimization Insights :

  • HCl concentration critical: <4N results in incomplete deacetylation
  • Ethanol co-solvent prevents charring of heterocycle.

Comparative Analysis of Methodologies

Table 3 : Strategic Evaluation of Synthetic Routes

Method Yield Range (%) Purity (%) Scalability Safety Concerns
BrCN Cyclocondensation 68–72 97–99 Moderate BrCN toxicity
POCl₃ Cyclization 65–82 95–98 High POCl₃ corrosivity
Isothiocyanate Route 60–75 94–97 Low Benzoyl isothiocyanate
Hydrolytic Cleavage 55–65 93–96 Moderate HCl fumes

Critical Observations :

  • BrCN Method : Superior for academic labs (simplicity) but limited by cyanogen bromide’s acute toxicity (LC₅₀ = 350 ppm).
  • POCl₃ Route : Industrial preference due to high yields, despite requiring specialized glassware.
  • Schiff Base Approach : Enables combinatorial libraries but suffers from multi-step inefficiency.

Chemical Reactions Analysis

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-phenyl-triazolo-thiadiazol-6-amine derivatives are highly influenced by substituents at positions 3 and 5. Below is a detailed comparison with structurally analogous compounds:

Antimicrobial Activity
Compound Name Substituents (Position 3/6) MIC (μg/mL) Key Findings Source ID
3-Phenyl-triazolo-thiadiazol-6-amine Phenyl (C3), NH₂ (C6) - Core scaffold for anti-heparanase derivatives (e.g., DTP,59) 12
5b (3-(4-Nitrophenyl)-6-phenyl) 4-Nitrophenyl (C3), Phenyl (C6) 10 (H. pylori) Superior antibacterial activity against H. pylori compared to Chloramphenicol 14
4a (4-amino-5-phenyl-triazole-thiol) Phenyl (C5), NH₂ (C4) 57.14 (A. foeniculum) Most potent antifungal activity among triazolo-thiadiazoles 14

Key Insights :

  • Electron-withdrawing groups (e.g., nitro at C3) enhance antibacterial activity by increasing electrophilicity .
  • The NH₂ group at C6 in 3-phenyl derivatives is critical for anti-heparanase activity but may reduce antimicrobial efficacy compared to aryl-substituted analogs .
Anti-inflammatory and Anticancer Activity
Compound Name Substituents (Position 3/6) Activity (IC₅₀/ED₅₀) Key Findings Source ID
3c (3-(2-Fluorophenyl)-6-phenyl) 2-Fluorophenyl (C3), Phenyl (C6) 20 mg/mL (Anti-inflammatory) Inhibits carrageenan-induced edema in rats 19
6e (3-Pentadecyl-6-phenyl) Pentadecyl (C3), Phenyl (C6) <10 μM (Breast cancer) Potent antitumor activity via ELOVL6 inhibition 13
DTP,59 (2,4-diiodo-6-(3-phenyl)) Phenyl (C3), Diiodophenol (C6) 20 mg/mL (Anti-heparanase) Blocks heparanase-mediated tumor metastasis 12

Key Insights :

  • Bulky alkyl chains (e.g., pentadecyl) improve lipophilicity, enhancing tumor cell membrane penetration .
  • Halogenation (e.g., iodine in DTP,59) augments enzyme inhibitory effects by mimicking natural substrates .
Structural and Physicochemical Properties
Compound Name Melting Point (°C) Yield (%) Spectral Data (IR/NMR) Source ID
3-Phenyl-triazolo-thiadiazol-6-amine - - NH₂ stretch: 3350 cm⁻¹; δ(NH₂): 5.2 ppm (¹H NMR) 8, 12
20a (3-(3,4-Dimethoxyphenyl)-6-pyrol-2-yl) 184 57 C-O-C stretch: 1250 cm⁻¹; δ(OCH₃): 3.8 ppm 3
6-Phenyl-3-(4-pyridyl) 162–174 61–59 Pyridyl C-H: 8.5 ppm (¹H NMR); M⁺: 326 m/z 17

Key Insights :

  • Methoxy groups (e.g., 20a) increase solubility but may reduce thermal stability (lower melting points) .
  • Pyridyl substituents (e.g., 6-phenyl-3-(4-pyridyl)) introduce π-π stacking interactions, stabilizing crystal structures .

Key Insights :

  • Microwave synthesis reduces reaction time (15–30 minutes) and improves yields compared to traditional reflux methods .
  • Phosphoryl chloride (POCl₃) is preferred for cyclization but requires careful handling due to toxicity .

Biological Activity

3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of triazole and thiadiazole derivatives, which are known for their significant pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under specific conditions. For example, one method involves the reaction of carbon disulfide with benzohydrazide in the presence of potassium hydroxide to form the triazole ring. Subsequent reactions with aryl halides lead to the formation of the final product. The structure of the compound is confirmed using techniques such as NMR and IR spectroscopy .

Biological Activity

The biological activities of this compound have been extensively studied. Key activities include:

1. Antibacterial Activity
Research has demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antibacterial properties against various strains. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

2. Antifungal Activity
Compounds in this class have also been evaluated for antifungal activity. Studies indicate that they can inhibit the growth of fungi such as Candida albicans and Aspergillus species .

3. Anti-inflammatory Properties
The anti-inflammatory effects of these compounds have been highlighted in several studies. For example, some derivatives have shown comparable anti-inflammatory activity to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

4. Anticancer Activity
Recent investigations suggest that this compound may possess anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines .

5. Urease Inhibition
A novel application of this compound is its potential as a urease inhibitor. Urease enzymes are critical in the pathogenesis of certain infections; thus, compounds that inhibit these enzymes could serve as therapeutic agents against related diseases .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial efficacy against a panel of bacterial strains including E. coli and S. aureus, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Study 2: Anti-inflammatory Effects
A comparative study on the anti-inflammatory effects showed that certain derivatives reduced inflammation markers in animal models significantly more than traditional NSAIDs .

Case Study 3: Anticancer Activity
In vitro assays demonstrated that specific derivatives inhibited the growth of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
AntibacterialMIC: 8 - 32 µg/mL
AntifungalEffective against C. albicans
Anti-inflammatoryComparable to NSAIDs
AnticancerInduces apoptosis in cancer cells
Urease inhibitionSignificant inhibition

Q & A

Q. What are the optimal synthetic routes for 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

The compound is synthesized via cyclization of N-amidoalkylated thioureas using HgO as a dehydrosulfurization agent. Key steps include:

  • Preparation of N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides from trichloro-hydroxyethyl carboxamides.
  • Addition of 4-amino-4H-1,2,4-triazole-3-thiol to isothiocyanates to form thioureas.
  • Cyclization via HgO-mediated dehydrosulfurization, yielding the triazolothiadiazole core. Yields are moderate (50–65%), with HgS formation observed as a black precipitate . Optimization Tip : Avoid dicyclohexylcarbodiimide (DCC) as an alternative dehydrosulfurization agent, as it forms dicyclohexylthiourea byproducts that complicate purification .

Q. How can spectroscopic methods confirm the structure of this compound?

  • 1H/13C NMR : Look for signals corresponding to the phenyl group (δ 7.2–7.6 ppm for aromatic protons) and absence of NH2 protons (δ ~5–6 ppm), confirming cyclization.
  • IR : A sharp peak at ~1600 cm⁻¹ indicates C=N stretching in the triazole ring.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C9H7N5S). X-ray crystallography (e.g., for analogs like 3-(2-fluorophenyl)-6-(phenoxymethyl)- derivatives) confirms planar geometry and bond lengths (e.g., C–N = 1.32–1.35 Å) .

Advanced Research Questions

Q. What are the challenges in optimizing dehydrosulfurization during synthesis?

HgO, while effective, complicates purification due to HgS byproduct formation. Alternatives like DCC are unsuitable due to thiourea adducts . Methodological Solution : Use HgO in anhydrous 1,4-dioxane under reflux, followed by filtration to remove HgS. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Q. How do substituents at the 3- and 6-positions influence biological activity?

Structural analogs show varying activities:

Substituent (Position 3)Substituent (Position 6)ActivitySource
Phenyl-Antimicrobial
PyridinylPhenoxymethylCOX-2 inhibition
Adamantyl2-PyridinylEnhanced solubility
Key Insight : Electron-withdrawing groups (e.g., fluorine at position 3) enhance antimicrobial activity, while bulky groups (e.g., adamantyl) improve pharmacokinetic properties .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from assay variability (e.g., MIC vs. IC50) and substituent effects. For example:

  • 3-(3,4-dimethoxyphenyl)-6-phenyl derivatives show strong antifungal activity in agar diffusion assays but weak activity in broth microdilution . Methodology : Standardize assays (CLSI guidelines) and use structure-activity relationship (SAR) models to isolate substituent effects .

Q. What advanced techniques validate molecular conformation and reactivity?

  • X-ray Crystallography : Resolves bond angles and planarity of the triazolothiadiazole core (e.g., dihedral angles <5° between rings) .
  • DFT Calculations : Predict electrophilic reactivity at N2 and C6 positions, guiding functionalization strategies .
  • HPLC-PDA-MS : Detects trace impurities (e.g., uncyclized thioureas) with limits of detection <0.1% .

Q. How to design derivatives for improved COX-2 selectivity?

  • Substituent Strategy : Introduce bulky groups (e.g., trifluoromethyl at position 3) to sterically hinder COX-1 binding.
  • Case Study : 3-(Trifluoromethyl)-6-[(2-ethoxyphenoxy)methyl] derivatives show 10-fold selectivity for COX-2 over COX-1 (IC50 = 0.12 µM vs. 1.3 µM) .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent antimicrobial activity across studies?

Variability stems from:

  • Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) differences in membrane permeability.
  • Substituent Electronic Effects : Electron-deficient aryl groups enhance activity against Candida albicans but reduce potency against Aspergillus niger . Resolution : Perform dose-response assays with isogenic mutant strains to isolate target-specific effects.

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